molecular formula C8H16O2 B1589598 Octanoic acid 1-C-13 CAS No. 59669-16-8

Octanoic acid 1-C-13

Cat. No. B1589598
CAS RN: 59669-16-8
M. Wt: 145.2 g/mol
InChI Key: WWZKQHOCKIZLMA-VJJZLTLGSA-N
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Description



  • Octanoic acid, also known as caprylic acid, is an eight-carbon chain fatty acid.

  • It is found naturally in coconuts, breast milk, and some plant oils.

  • It has been studied for dietary and medical research related to weight loss and exercise building.





  • Synthesis Analysis



    • Industrially produced by the oxidation of the corresponding alkene or organometallic compounds.

    • Extracted from plant and animal fats and oils.





  • Molecular Structure Analysis



    • Formula: C₈H₁₆O₂

    • Molecular weight: 144.2114 g/mol

    • Structure:





  • Chemical Reactions Analysis



    • Octanoic acid participates in various reactions typical of carboxylic acids, including esterification, amidation, and oxidation.





  • Physical And Chemical Properties Analysis



    • Freezing point: 16.7°C

    • Boiling point: 239.7°C

    • Found naturally in milk and oils.




  • Scientific Research Applications

    Gastric Emptying Studies

    Octanoic acid 1-C-13 has been widely used in gastric emptying studies. It serves as a medium-chain fatty acid marked with the stable isotope 13C, which is immediately absorbed in the duodenum, providing a noninvasive method for measuring gastric emptying. This application has been utilized in various studies, including those focusing on formula-fed and breast-fed infants, premature infants, and even animal studies like those in ponies (Van Den Driessche et al., 1997), (Pozler et al., 2003), (Wyse et al., 2001).

    Pharmaceutical and Chemical Analysis

    Octanoic acid 1-C-13 is also important in the field of pharmaceutical and chemical analysis. For instance, its synthesis and analysis are crucial in understanding the structure and composition of certain drugs and chemicals, as demonstrated in a study by Wang Huiqion (2000) (Wang Huiqion, 2000).

    Binding and Transfer Studies

    The compound plays a significant role in studies related to binding and transfer processes, such as its interaction with albumin and its transfer to phospholipid bilayers. This aspect has been explored in studies focusing on its binding to bovine serum albumin and its interaction with different fatty acids (Cistola et al., 1987), (Hamilton, 1989).

    Microbial Metabolism

    In microbiology, octanoic acid 1-C-13 has been used to explore microbial metabolism, as seen in studies of Escherichia coli where it was used to investigate the production of 1-octanol (Hernández Lozada et al., 2020).

    Neurobiology and Brain Metabolism

    In neurobiology, the compound is used to study brain metabolism, particularly in the context of neurological disorders. A study by Andersen et al. (2021) demonstrated its role in promoting GABA synthesis in neurons through astrocyte metabolism (Andersen et al., 2021).

    Safety And Hazards



    • Causes severe skin burns and eye damage.

    • May cause respiratory irritation.

    • Harmful to aquatic life.




  • Future Directions



    • Further research on its applications in weight loss and exercise building.




    properties

    IUPAC Name

    (113C)octanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i8+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WWZKQHOCKIZLMA-VJJZLTLGSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCC[13C](=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90436839
    Record name Caprylic acid-1-13C
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90436839
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    145.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Octanoic acid 1-C-13

    CAS RN

    59669-16-8
    Record name Octanoic acid 1-C-13
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059669168
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Caprylic acid-1-13C
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90436839
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name OCTANOIC ACID 1-13C
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name OCTANOIC ACID 1-C-13
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E775ICF82G
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Synthesis routes and methods

    Procedure details

    Next, 80 g of the triglycerides containing 40 wt % arachidonic acid (TGA40S) obtained in Example 1, 160 g of caprylic acid, 12 g of the aforementioned immobilized lipase and 4.8 ml of water were reacted for 48 hours at 30° C. while stirring (130 rpm). Upon completion of the reaction, the reaction solution was removed to obtain the activated immobilized enzyme.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    4.8 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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